2-(4-Fluorophenyl)-3-methylpyridine
Overview
Description
2-(4-Fluorophenyl)-3-methylpyridine is a chemical compound that belongs to the class of pyridine derivatives. It has gained significant attention due to its potential applications in scientific research.
Scientific Research Applications
Complexing with Metals : A study by Constable et al. (1998) discusses a ligand similar to 2-(4-Fluorophenyl)-3-methylpyridine, namely 4′-(4-fluorophenyl)-2,2′:6′,2′′-terpyridine (ftpy), which has shown promise for complexing with metals like iron, cobalt, and ruthenium due to its electron-releasing aryl substituent (Constable, Neuburger, Smith, & Zehnder, 1998).
Quantitative Analysis in Biochemistry : Nakaya et al. (1996) identified that fluorescent, unsaturated carbonyl compounds and 2-methylpyridines with a 4-(dialkylamino)phenyl substituent, which includes compounds structurally related to 2-(4-Fluorophenyl)-3-methylpyridine, can be used for the quantitative analysis of carnitine (Nakaya, Funabiki, Shibata, Muramatsu, & Matsui, 1996).
Organic Light Emitting Diode (OLED) Applications : A 2015 study by Lakshmanan, Shivaprakash, and Nair reports on the potential of blue fluorescent 4'-aryl substituted 2,2':6',2 '-terpyridine derivatives, which are structurally similar to 2-(4-Fluorophenyl)-3-methylpyridine, in OLED applications due to their electron transport and electroluminescent properties (Lakshmanan, Shivaprakash, & Nair, 2015).
Phosphorescent Properties for Luminescence : Xu et al. (2009) explored blue phosphorescent iridium complexes based on 2-(fluoro substituted phenyl)-4-methylpyridines, demonstrating bright blue-to-green luminescence at room temperature. This suggests the potential of 2-(4-Fluorophenyl)-3-methylpyridine in similar applications (Xu, Zhou, Wang, & Yu, 2009).
Pharmaceutical Applications : Li et al. (1999) report on derivatives of 3,5-diacyl-2,4-dialkyl-6-phenylpyridine, which show selective antagonist activity at human and rat A3 adenosine receptors. This highlights potential pharmaceutical applications for structurally related compounds like 2-(4-Fluorophenyl)-3-methylpyridine (Li, Moro, Forsyth, Melman, Ji, & Jacobson, 1999).
properties
IUPAC Name |
2-(4-fluorophenyl)-3-methylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN/c1-9-3-2-8-14-12(9)10-4-6-11(13)7-5-10/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMLRZUKZRWULBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40544776 | |
Record name | 2-(4-Fluorophenyl)-3-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40544776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)-3-methylpyridine | |
CAS RN |
101419-76-5 | |
Record name | 2-(4-Fluorophenyl)-3-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40544776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.